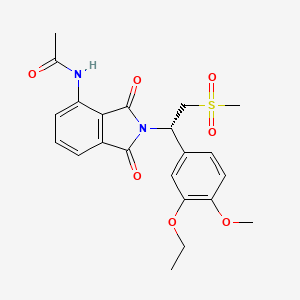
LY294002
描述
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, also known as 4-morpholine-8-phenyl-1-benzopyran-4-one, is a synthetic compound with a wide range of applications in scientific research. This compound belongs to the class of benzopyrans, which are a group of heterocyclic aromatic compounds with a fused benzene and pyran ring. It has a molecular weight of 250.3 and a melting point of 154-157°C. This compound is used in a variety of scientific research applications, including in vivo and in vitro studies, and has been found to have a number of biological activities.
科学研究应用
抑制胶质瘤细胞内生存途径
LY294002 已被用于研究其抗癌活性,特别是在胶质瘤的背景下,胶质瘤是一种侵袭性脑肿瘤 . 该化合物是一种磷脂酰肌醇 3 激酶 (PI3K) 抑制剂,已被证明可以通过程序性细胞死亡有效消除人胶质瘤细胞 . 研究发现,this compound 和索拉非尼 (一种 Raf 抑制剂) 的同时治疗比单一应用更有效地消除癌细胞 .
克服 FLT3-ITD 突变 AML 细胞的索拉非尼耐药性
This compound 已被确定为一种很有前景的抑制剂,可以克服 FLT3-ITD 突变 AML 细胞的索拉非尼耐药性 . 该化合物干扰 PI3K/Akt 信号通路,抑制糖酵解,干扰 ATP 产生,并诱导细胞凋亡 . 这一发现有可能为那些对 FLT3 靶向治疗无效的 FLT3-ITD 突变 AML 患者提供治疗方法 .
选择性抑制磷脂酰肌醇 3 (PI3) 激酶
This compound 已被证明在体内作为磷脂酰肌醇 3 (PI3) 激酶的高度选择性抑制剂发挥作用 . 在 50 μM 的浓度下,它特异性地消除了 PI3 激酶活性,但没有抑制其他脂类和蛋白质激酶,例如 PI4 激酶、PKC、MAP 激酶或 c-Src .
增强索拉非尼的抗肿瘤潜力
This compound 已被研究用于其在增强索拉非尼的抗肿瘤潜力中的作用,特别是在人胶质瘤细胞的背景下 . 这两种化合物的组合有可能为这种类型的癌症带来更有效的治疗方法 .
作用机制
Target of Action
LY294002, also known as 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a specific inhibitor of phosphatidylinositol 3-kinase (PI3K) . It also shows activity against serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. Specifically, it abolishes PI3K activity when used at a concentration of 50 μM . This inhibition is reversible, distinguishing this compound from other PI3K inhibitors that act irreversibly .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, this compound blocks the activation of Akt, a key player in this pathway . This leads to a decrease in downstream signaling, which can affect various cellular processes, including cell cycle progression, apoptosis, and metabolism .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may have good bioavailability and can easily penetrate cell membranes .
Result of Action
The inhibition of the PI3K/Akt signaling pathway by this compound can lead to various molecular and cellular effects. For instance, it can induce apoptosis, or programmed cell death, in certain types of cancer cells . It can also cause cell cycle arrest, preventing the cells from dividing and proliferating .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its action. Research has shown that the combination of this compound with other drugs, such as sorafenib, can have a synergistic effect, leading to more efficient induction of apoptosis in cancer cells . Furthermore, the cellular environment, including the presence of growth factors and hormones, can also influence the efficacy of this compound .
生化分析
Biochemical Properties
LY294002 is a highly selective inhibitor of phosphatidylinositol 3-kinase . It specifically abolishes PI3 kinase activity but does not inhibit other lipid and protein kinases such as PI4 kinase, PKC, MAP kinase or c-Src . It acts on the ATP-binding site of the PI3K enzyme .
Cellular Effects
This compound has been shown to inhibit cell proliferation and induce apoptosis in various types of cells . For instance, it has been shown to inhibit the phosphorylation of Akt (S473), a key player in cell survival and proliferation, in nasopharyngeal carcinoma cells . In acute myeloid leukemia (AML) cells, this compound can block PI3K/AKT signaling, further inhibit glycolysis to disturb ATP production, and finally induce cell apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ATP-binding site of the PI3K enzyme, thus selectively inhibiting the PI3K-Akt nexus . This inhibition leads to a decrease in the phosphorylation of Akt, a key player in cell survival and proliferation . The inhibition of PI3K/AKT signaling by this compound can further inhibit glycolysis, disturb ATP production, and finally induce cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, in nasopharyngeal carcinoma cells, this compound was shown to inhibit cell proliferation and induce apoptosis over a period of 24 hours
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway . By inhibiting PI3K, this compound can block this pathway, leading to a decrease in Akt phosphorylation and a subsequent decrease in cell survival and proliferation .
属性
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHVNHHHRRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042650 | |
| Record name | LY294002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154447-36-6 | |
| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-294002 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 154447-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | LY294002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-294002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)
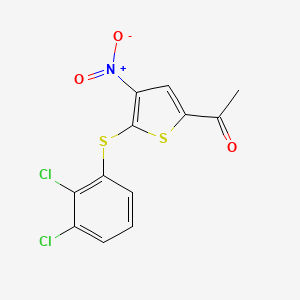
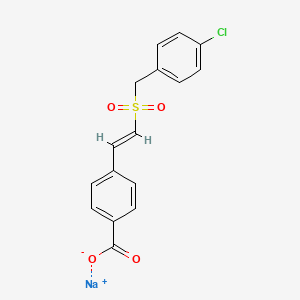
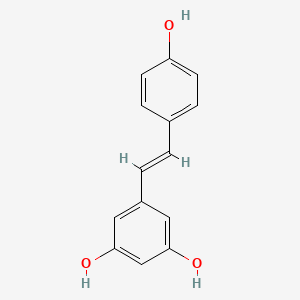
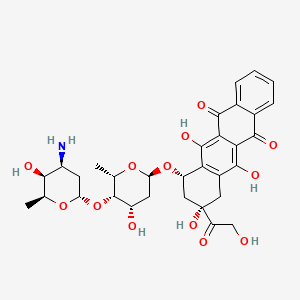
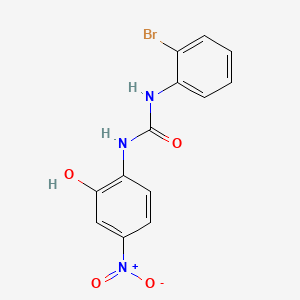
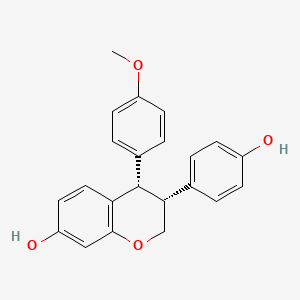
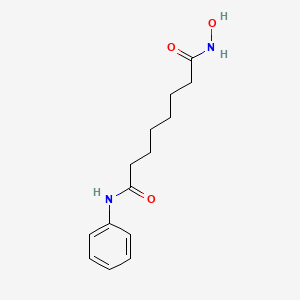

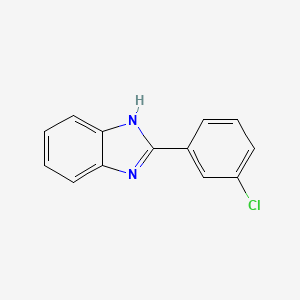
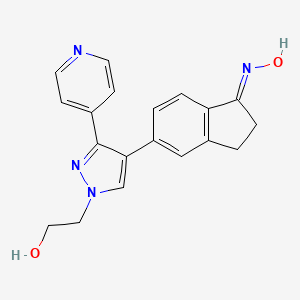
![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)
